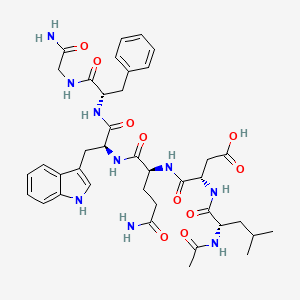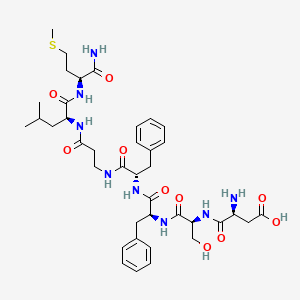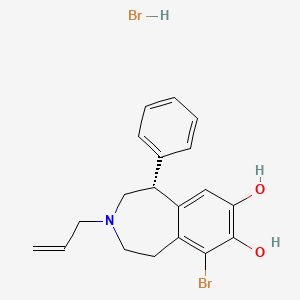
Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-
Descripción general
Descripción
“Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-” is a chemical compound with the molecular formula C12H13IN2O3 . It has been used as a CB2R agonist in studies examining lipid accumulation in hepatocytes .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring attached to a piperidine ring via a methylene bridge, and a 2-iodo-5-nitrophenyl group attached via a carbonyl group . The presence of the iodine and nitro groups may significantly influence the compound’s reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.148 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Application in the Endocannabinoid System (ECS)
- Summary of the Application : The ECS is primarily responsible for maintaining homeostasis, a balance in the internal environment (temperature, mood, and immune system) and energy input and output in living, biological systems . This compound is being studied for its potential role in modulating the ECS .
- Results or Outcomes : The ECS influences a variety of physiological processes and is involved in several pathophysiological diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases . Modulation of the ECS, potentially through compounds like this one, may be beneficial in the treatment of a number of diseases .
Application in Chemotherapy-Induced Nausea and Vomiting
- Summary of the Application : AM1241, as a cannabinoid receptor agonist, could potentially be used to reduce chemotherapy-induced nausea and vomiting . This is based on the fact that other medicines that activate cannabinoid CB1 and CB2 receptors, such as Cesamet® (nabilone) and Marinol® (dronabinol; D9-tetrahydrocannabinol), are already being prescribed for this purpose .
- Results or Outcomes : The specific results or outcomes of using AM1241 for this purpose were not detailed in the sources I found. However, the existing medicines that activate cannabinoid receptors have been shown to be effective in reducing chemotherapy-induced nausea and vomiting .
Application in Cannabinoid-Based Therapeutic Drugs
- Summary of the Application : The Endocannabinoid System (ECS) influences a variety of physiological processes and is involved in several pathophysiological diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases . AM1241, as a cannabinoid receptor agonist, could potentially be used in the development of novel cannabinergic, cannabimimetic, and cannabinoid-based therapeutic drugs that genetically or pharmacologically modulate the ECS .
- Results or Outcomes : The specific results or outcomes of using AM1241 for this purpose were not detailed in the sources I found. However, modulation of the ECS, potentially through compounds like AM1241, may be beneficial in the treatment of a number of diseases .
Application in Pain Management
- Summary of the Application : AM1241, as a cannabinoid receptor agonist, could potentially be used in pain management . This is based on the fact that other medicines that activate cannabinoid CB1 and CB2 receptors, such as Sativex® (D9-tetrahydrocannabinol with cannabidiol), are already being prescribed for the symptomatic relief of neuropathic pain in adults with multiple sclerosis .
- Results or Outcomes : The specific results or outcomes of using AM1241 for this purpose were not detailed in the sources I found. However, the existing medicines that activate cannabinoid receptors have been shown to be effective in managing neuropathic pain .
Application in Appetite Stimulation
- Summary of the Application : AM1241, as a cannabinoid receptor agonist, could potentially be used to stimulate appetite . This is based on the fact that other medicines that activate cannabinoid CB1 and CB2 receptors, such as Marinol® (dronabinol; D9-tetrahydrocannabinol), are already being prescribed for this purpose .
- Results or Outcomes : The specific results or outcomes of using AM1241 for this purpose were not detailed in the sources I found. However, the existing medicines that activate cannabinoid receptors have been shown to be effective in stimulating appetite .
Propiedades
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126641 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- | |
CAS RN |
444912-51-0 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1241, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1241, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G7WK6F7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
